molecular formula C18H22N2O3S2 B5001021 N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

Katalognummer B5001021
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: PBVWVUSFUCIUTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. In recent years, there has been increasing interest in the development of new drugs for the treatment of cancer, and MPT0B392 has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are important for the growth and survival of cancer cells. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to have synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is its relatively low toxicity compared to other anticancer agents. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its poor solubility, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide. These include further preclinical studies to better understand its mechanism of action and to optimize its efficacy. Clinical trials will also be needed to determine the safety and efficacy of this compound in humans. Additionally, studies to improve the solubility of this compound may lead to the development of more effective formulations of the compound.

Synthesemethoden

The synthesis of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This is followed by the reaction of the resulting compound with 2-[(3-methylbenzyl)thio]ethylamine to form the intermediate compound 4-nitrophenyl-{2-[(3-methylbenzyl)thio]ethyl}amine. The final step involves the reaction of the intermediate compound with sulfuryl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.

Eigenschaften

IUPAC Name

N-[4-[2-[(3-methylphenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-4-3-5-16(12-14)13-24-11-10-19-25(22,23)18-8-6-17(7-9-18)20-15(2)21/h3-9,12,19H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVWVUSFUCIUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.